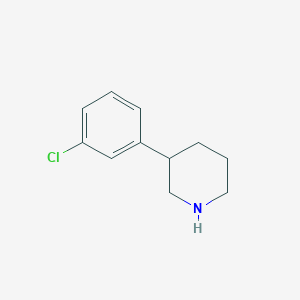

3-(3-Chlorophenyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Chlorophenyl)piperidine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

3-(3-Chlorophenyl)piperidine derivatives have shown promising results as anti-cancer agents. Research indicates that piperidine-containing compounds can induce cytotoxic effects in various cancer cell lines, including myeloma and leukemia. A study demonstrated that specific derivatives exhibited enhanced apoptosis induction compared to standard treatments like bleomycin .

Key Findings:

- Mechanism of Action: These compounds often work by inhibiting specific proteins involved in cancer cell proliferation. Molecular docking studies have been employed to predict interactions with target proteins, demonstrating their potential as effective inhibitors .

- Case Study: A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one compounds were synthesized and tested for their cytotoxic properties. The results indicated significant activity against tumor cells, suggesting a viable pathway for developing new cancer therapies .

Neurodegenerative Diseases

The compound has also been investigated for its potential in treating neurodegenerative disorders, particularly Alzheimer's disease. Piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer’s disease .

Key Findings:

- Dual Inhibition: Compounds incorporating the piperidine moiety have shown improved brain exposure and dual inhibition capabilities, targeting both cholinesterases and amyloid beta aggregation .

- Research Insights: A multi-targeted approach has been proposed where novel piperidine derivatives exhibit antioxidant properties alongside cholinesterase inhibition, enhancing their therapeutic efficacy against Alzheimer’s .

Pain Management

Research has identified this compound as a potential candidate for managing neuropathic pain. Its structural properties allow it to act on multiple receptor systems, including sigma-1 and histamine H3 receptors.

Key Findings:

- Multitarget Approach: Recent studies focus on developing dual-action ligands that target both the sigma-1 receptor and histamine H3 receptor to enhance analgesic effects in models of nociceptive and neuropathic pain .

- Clinical Relevance: Compounds derived from this structure have shown a broad spectrum of analgesic activity, indicating their potential for clinical application in pain management therapies .

Summary Table of Applications

Eigenschaften

Molekularformel |

C11H14ClN |

|---|---|

Molekulargewicht |

195.69 g/mol |

IUPAC-Name |

3-(3-chlorophenyl)piperidine |

InChI |

InChI=1S/C11H14ClN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2 |

InChI-Schlüssel |

DQIABPVPOGBDGH-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)C2=CC(=CC=C2)Cl |

Kanonische SMILES |

C1CC(CNC1)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.